molecular formula C8H5BrF2 B15204069 3-Bromo-4,5-difluorostyrene

3-Bromo-4,5-difluorostyrene

Cat. No.: B15204069
M. Wt: 219.03 g/mol
InChI Key: CQYMGVWTEQBNNJ-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. For instance, starting with 4,5-difluorostyrene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted styrenes depending on the nucleophile used.

    Addition Products: Compounds with added functional groups across the double bond.

Scientific Research Applications

3-Bromo-4,5-difluorostyrene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-difluorostyrene is unique due to the presence of both bromine and two fluorine atoms on the aromatic ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various synthetic applications where specific reactivity is desired.

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-5-ethenyl-2,3-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2

InChI Key

CQYMGVWTEQBNNJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)Br)F)F

Origin of Product

United States

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